molecular formula C15H15BOPS B1625265 Acetylthiomethyl-diphenylphosphine borane complex CAS No. 446822-71-5

Acetylthiomethyl-diphenylphosphine borane complex

Cat. No.: B1625265
CAS No.: 446822-71-5
M. Wt: 285.1 g/mol
InChI Key: WOWHSIZUGNRROK-UHFFFAOYSA-N
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Description

. This compound is recognized for its unique chemical structure and biological activity, making it a subject of interest in various fields of research.

Chemical Reactions Analysis

Acetylthiomethyl-diphenylphosphine borane complex undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired transformation. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions might utilize reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from these reactions vary based on the specific reagents and conditions employed .

Scientific Research Applications

Acetylthiomethyl-diphenylphosphine borane complex has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it has been studied for its potential therapeutic effects, including its role in modulating biological pathways and interactions. In medicine, this compound is being explored for its potential use in drug development and as a treatment for various diseases. Additionally, the compound has applications in industry, particularly in the development of new materials and environmental remediation processes .

Mechanism of Action

The mechanism of action of Acetylthiomethyl-diphenylphosphine borane complex involves its interaction with specific molecular targets and pathways. While the exact molecular targets are not fully elucidated, it is known that the compound exerts its effects by modulating key biological pathways. This modulation can lead to changes in cellular processes, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Acetylthiomethyl-diphenylphosphine borane complex can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or biological activities. For instance, compounds with similar therapeutic applications or environmental benefits can be considered for comparison. The unique chemical structure and specific biological activity of this compound set it apart from other compounds, making it a valuable subject of study in various research fields .

Properties

InChI

InChI=1S/C15H15OPS.B/c1-13(16)18-12-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11H,12H2,1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWHSIZUGNRROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B].CC(=O)SCP(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BOPS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460631
Record name AGN-PC-005LSK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446822-71-5
Record name AGN-PC-005LSK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetylthiomethyl-diphenylphosphine borane complex
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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